1-Naphthyl acetate
Overview
Description
1-Naphthyl acetate (1-NA) is a compound that has been utilized in various studies due to its chemical properties and potential applications. It serves as a fluorogenic substrate for the estimation of acetylcholinesterase (AChE) activity, which is a primary target of organophosphorus pesticides (OPs). The development of assays using 1-NA aims to provide rapid, sensitive, and baseline-free detection of AChE activity, particularly in cases of OP poisoning .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 1-naphthyl acetate, they do mention the synthesis of related compounds. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized through a condensation reaction involving ethyl 2-chloroacetate and a hydroxy group of a naphtho[1,2-b]pyran derivative . Another related compound, 1-(1-naphthyl)-5-phenyl-2,4-pentadien-1-one, was synthesized via an aldol condensation reaction between cinnamaldehyde and 1-acetylnaphthalene .
Molecular Structure Analysis
The molecular structure of 1-naphthyl acetate has been studied using various spectroscopic methods. For example, the vibrational spectroscopy of 1-naphthyl acetic acid was investigated using Fourier transform infrared (FT-IR) and FT-Raman spectroscopy. Ab initio and density functional theory (DFT) methods were employed to determine the geometrical, energetic, and vibrational characteristics of the compound .
Chemical Reactions Analysis
1-Naphthyl acetate undergoes photo-Fries rearrangement reactions, which have been studied in different solvents using the magnetic field effect probe (MFE probe). The presence of a singlet radical pair intermediate with a lifetime of several tens of nanoseconds was indicated . Additionally, the hydrolysis reaction of 1-naphthyl acetate to 1-naphthol and acetate has been thermodynamically investigated, providing insights into the reaction enthalpies and equilibrium constants .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-naphthyl acetate are closely related to its reactivity and stability under various conditions. The photo-Fries rearrangement of 1-naphthyl acetate in aqueous solutions of a novel antenna polyelectrolyte was studied, revealing that the product distribution of the reaction depends on the content of fluorene in the copolymer . The anodic oxidation of 1-naphthylamine, a related compound, in acetonitrile was also investigated, showing complex electrochemical behavior and the formation of dimeric products .
Relevant Case Studies
The papers provided include several case studies where 1-naphthyl acetate and related compounds were used. For instance, the novel fluorescence-based assay for detecting AChE activity using 1-NA could be a significant advancement in the rapid detection of OP poisoning at the point of care . The study of the photo-Fries rearrangement in different solvents provides insights into the reaction mechanisms and the effects of magnetic fields on chemical reactions . The thermodynamic study of hydrolysis reactions contributes to a better understanding of the stability and reactivity of ester compounds .
Scientific Research Applications
Photo-Fries Rearrangement
- 1-Naphthyl acetate is involved in the photo-Fries rearrangement. This process has been studied using steady-state photolysis and laser flash photolysis, revealing a radical pair as a reaction intermediate. The reaction's yield shows a magnetic field effect, which is significant for the ester labeled with magnetically active carbon-13, but not for the normal carbon-12 ester (Nakagaki et al., 1985).
Biotransformations
- Biotransformations of various acetates, including 1-Naphthyl acetate, have been studied using potato and topinambur tubers. These processes result in the production of alcohols, which are then oxygenated to ketones (Mironowicz, 1998).
Kinetic Resolution
- 1-Naphthyl acetate has been used in the kinetic resolution of acenaphthenol and acenaphthenyl acetate through lipase-catalyzed acylation and hydrolysis. However, 1-(1-naphthyl)ethyl acetate and ethanol are inactive under similar conditions (Aribi‐Zouioueche & Fiaud, 2000).
Energetics and Stability
- The energetics of 1-Naphthyl acetate have been explored, revealing its thermodynamic properties. This includes the gas-phase enthalpies of formation and stability compared to its isomers (Verevkin et al., 2003).
Nucleophilicity in Organic Chemistry
- 1-Naphthyl acetate derivatives have been studied for their nucleophilicity in reactions with Fast-Red TR dye. These studies help in understanding the reaction mechanisms in organic chemistry and provide insights into electrophilic aromatic substitution (Mascarenhas, 2008).
Enzymatic Bio-Transformation
- Response surface methodology (RSM) was applied to the enzymatic bio-transformation of 1-naphthol, related to 1-Naphthyl acetate. The study focused on optimizing the initial dissolved oxygen consumption rate in the closed system, contributing to understanding enzymatic reactions (Ceylan et al., 2008).
Safety And Hazards
1-Naphthyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage . Personal protective equipment/face protection should be worn. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .
properties
IUPAC Name |
naphthalen-1-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKONPUVOVVNSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870785 | |
Record name | 1-Naphthalenol, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream-colored crystalline powder; [Alfa Aesar MSDS] | |
Record name | alpha-Naphthyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11742 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000761 [mmHg] | |
Record name | alpha-Naphthyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11742 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Naphthyl acetate | |
CAS RN |
830-81-9, 29692-55-5 | |
Record name | 1-Naphthyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=830-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Naphthyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029692555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenol, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenol, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-naphthyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.